6-(2H-Tetrazol-5-yl)quinoline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

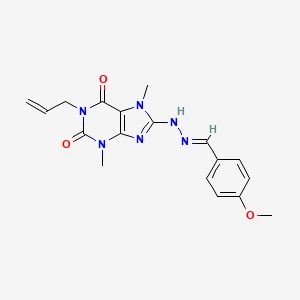

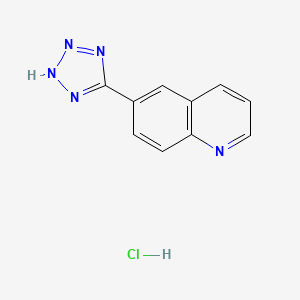

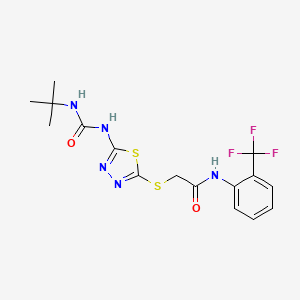

“6-(2H-Tetrazol-5-yl)quinoline;hydrochloride”, commonly known as TQH, is a heterocyclic compound synthesized by the condensation of quinoline with 5-amino-1H-tetrazole. It has a molecular weight of 233.66 .

Molecular Structure Analysis

The InChI code for “6-(2H-Tetrazol-5-yl)quinoline;hydrochloride” is1S/C10H7N5.ClH/c1-2-7-6-8 (10-12-14-15-13-10)3-4-9 (7)11-5-1;/h1-6H, (H,12,13,14,15);1H . This indicates the presence of a quinoline ring attached to a tetrazole ring, along with a hydrochloride group. Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2H-Tetrazol-5-yl)quinoline;hydrochloride” include a molecular weight of 233.66 . It is a heterocyclic compound. More specific physical and chemical properties are not available in the search results.Scientific Research Applications

Cardiovascular Research

- Cilostazol , a derivative of 6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride, is a phosphodiesterase type 3 (PDE III) inhibitor. It activates cAMP-dependent protein kinase A (PKA), which in turn potentiates the opening of mitochondrial Ca^2±activated K^+ (mitoK^Ca) channels. This activation confers cardioprotection .

Metabolic Disorders and Insulin Sensitivity

- Dual inhibition of fatty acid binding proteins 4 and 5 (FABP4 and FABP5) is expected to improve insulin sensitivity and blood glucose levels. 6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride derivatives may play a role in this context .

Antimicrobial Properties

- While specific studies on this compound are limited, its tetrazole moiety suggests potential antimicrobial activity. Researchers have explored related tetrazole derivatives for their antibacterial and antifungal effects .

Mechanism of Action

Target of Action

The primary targets of the compound “6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride” are currently unknown. The compound is a synthetic heterocyclic compound

Mode of Action

Tetrazoles, the class of compounds to which it belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which can favor stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions, which are related to tetrazoles, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes , which could potentially impact the bioavailability of this compound.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it is likely that the compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

6-(2H-tetrazol-5-yl)quinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5.ClH/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1;/h1-6H,(H,12,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIMTERPLBNJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2479782.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2479783.png)

![3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2479785.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide](/img/structure/B2479786.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2479791.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide](/img/structure/B2479792.png)

![2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2479795.png)

![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol](/img/structure/B2479801.png)

![8-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479802.png)